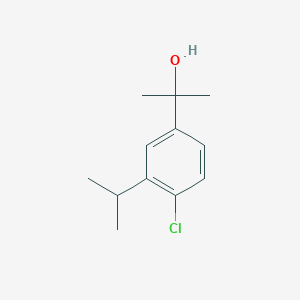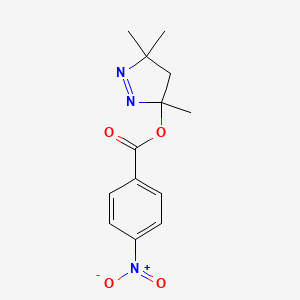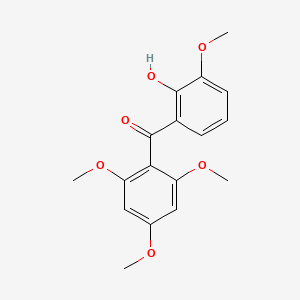
2-(4-Chloro-3-isopropylphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-isopropylphenyl)propan-2-ol is an organic compound with the molecular formula C12H17ClO It is characterized by the presence of a chloro-substituted phenyl ring and an isopropyl group attached to a propan-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-isopropylphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroacetophenone and isopropylmagnesium bromide.
Grignard Reaction: The 4-chloroacetophenone undergoes a Grignard reaction with isopropylmagnesium bromide to form the intermediate this compound.
Reaction Conditions: The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Scaling up the Grignard reaction with appropriate safety measures and optimized reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-isopropylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-chloro-3-isopropylphenyl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chloro-3-isopropylphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chloro-3-isopropylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and isopropyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)propan-2-ol: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-(4-Isopropylphenyl)propan-2-ol: Lacks the chloro group, affecting its reactivity and interactions.
2-(4-Bromo-3-isopropylphenyl)propan-2-ol: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
Uniqueness
2-(4-Chloro-3-isopropylphenyl)propan-2-ol is unique due to the presence of both chloro and isopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H17ClO |
|---|---|
分子量 |
212.71 g/mol |
IUPAC名 |
2-(4-chloro-3-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H17ClO/c1-8(2)10-7-9(12(3,4)14)5-6-11(10)13/h5-8,14H,1-4H3 |
InChIキー |
UHVPPWZBHFKCBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
methanol](/img/structure/B14017817.png)












